molecular formula C14H14ClNO3 B13916570 2-Amino-2-(4-phenoxyphenyl)acetic acid hydrochloride

2-Amino-2-(4-phenoxyphenyl)acetic acid hydrochloride

Cat. No.: B13916570
M. Wt: 279.72 g/mol
InChI Key: XUPPUOWJQXZDTA-UHFFFAOYSA-N
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Description

2-Amino-2-(4-phenoxyphenyl)acetic acid hydrochloride is a chemical compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a phenoxyphenyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-phenoxyphenyl)acetic acid hydrochloride typically involves the reaction of 4-phenoxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems also helps in minimizing human error and ensures consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-phenoxyphenyl)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The phenoxy group can be reduced to form phenyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, phenyl derivatives, and various substituted amino acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-2-(4-phenoxyphenyl)acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in biochemical pathways and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-phenoxyphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit certain enzymes involved in metabolic processes, thereby altering the physiological response.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(4-hydroxyphenyl)acetic acid: This compound has a hydroxyl group instead of a phenoxy group, which affects its reactivity and biological activity.

    4-Phenoxyphenylacetic acid: Lacks the amino group, making it less versatile in terms of chemical modifications.

    2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride: Similar structure but with an aminomethyl group, leading to different chemical and biological properties.

Uniqueness

2-Amino-2-(4-phenoxyphenyl)acetic acid hydrochloride is unique due to the presence of both an amino group and a phenoxyphenyl group, which allows for a wide range of chemical modifications and potential applications. Its structure provides a balance between hydrophilic and hydrophobic properties, making it suitable for various research and industrial applications.

Properties

Molecular Formula

C14H14ClNO3

Molecular Weight

279.72 g/mol

IUPAC Name

2-amino-2-(4-phenoxyphenyl)acetic acid;hydrochloride

InChI

InChI=1S/C14H13NO3.ClH/c15-13(14(16)17)10-6-8-12(9-7-10)18-11-4-2-1-3-5-11;/h1-9,13H,15H2,(H,16,17);1H

InChI Key

XUPPUOWJQXZDTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(C(=O)O)N.Cl

Origin of Product

United States

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